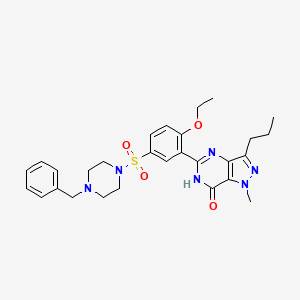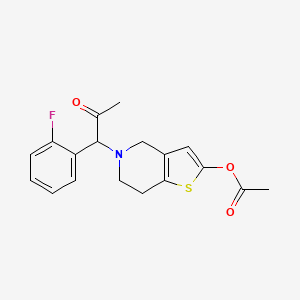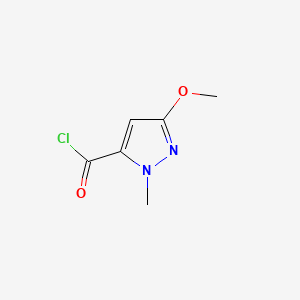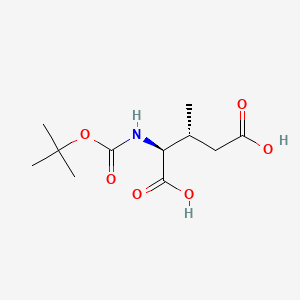
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutaminsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is a compound used extensively in organic synthesis, particularly in the protection of amino groups. This compound is part of the broader class of carboxylic acid derivatives and is known for its stability and ease of removal under specific conditions.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:
Chemistry: Used as a protecting group for amines in multistep organic synthesis.
Biology: Facilitates the synthesis of peptides and proteins by protecting amino groups during reactions.
Medicine: Involved in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Used in the production of various chemicals and materials where controlled protection and deprotection of functional groups are required
Wirkmechanismus
Target of Action
The compound is a derivative of glutamic acid, which is a key molecule in cellular metabolism and is involved in various biochemical pathways .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is stable and can be removed under acidic conditions, releasing a carbocation that is stabilized by resonance . This property allows the compound to undergo transformations while protecting sensitive functional groups .
Pharmacokinetics
The Boc group increases the compound’s stability, potentially affecting its absorption and distribution . The removal of the Boc group under certain conditions could play a role in the compound’s metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of acidic conditions can lead to the removal of the Boc group . Furthermore, the compound’s stability and reactivity might be influenced by factors such as temperature and the presence of other chemicals .
Vorbereitungsmethoden
The synthesis of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF). The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Analyse Chemischer Reaktionen
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid undergoes several types of chemical reactions, primarily involving the removal of the tert-butyloxycarbonyl (Boc) protecting group. This deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The major products formed from these reactions include the free amine and carbon dioxide .
Vergleich Mit ähnlichen Verbindungen
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is similar to other Boc-protected amino acids. it is unique in its specific structure and the stability of the Boc group under various conditions. Similar compounds include:
Di-tert-butyl dicarbonate: Used as a reagent for introducing the Boc group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic reactions
This compound’s stability and ease of deprotection make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Eigenschaften
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATXSXNMPLAJCZ-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)

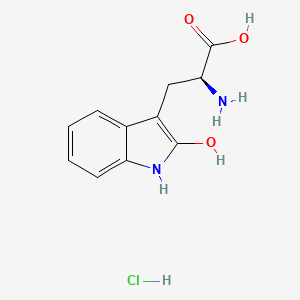

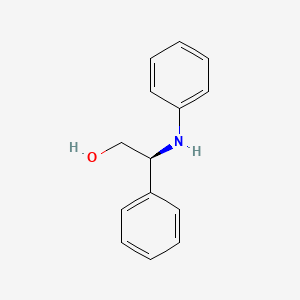
![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)
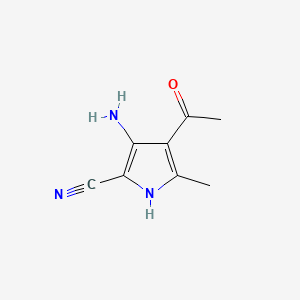
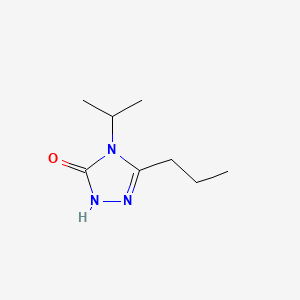
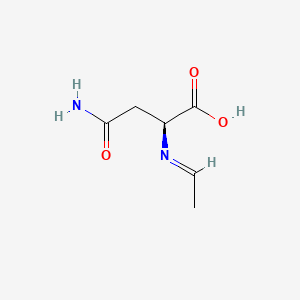

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
